Diethyl 4-Methoxyphenylphosphonate

Description

BenchChem offers high-quality Diethyl 4-Methoxyphenylphosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 4-Methoxyphenylphosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

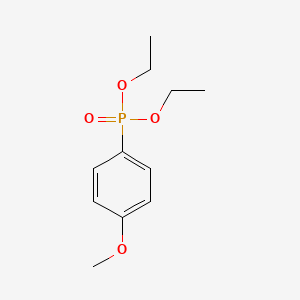

Structure

3D Structure

Properties

IUPAC Name |

1-diethoxyphosphoryl-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17O4P/c1-4-14-16(12,15-5-2)11-8-6-10(13-3)7-9-11/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUVLLBGFFIEJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=C(C=C1)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345480 | |

| Record name | Diethyl 4-Methoxyphenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3762-33-2 | |

| Record name | Diethyl 4-Methoxyphenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diethyl 4-Methoxyphenylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of diethyl 4-methoxyphenylphosphonate, a valuable intermediate in organic synthesis and drug discovery. The document details the prevalent synthetic methodology, experimental protocols, and in-depth characterization techniques.

Synthesis of Diethyl 4-Methoxyphenylphosphonate

The synthesis of diethyl 4-methoxyphenylphosphonate is most commonly achieved via the Michaelis-Arbuzov reaction. This reaction is a cornerstone in organophosphorus chemistry for the formation of a carbon-phosphorus bond.[1][2][3] The general mechanism involves the reaction of a trialkyl phosphite with an alkyl or aryl halide.[1][3]

In the case of diethyl 4-methoxyphenylphosphonate, the reaction proceeds by the nucleophilic attack of a trialkyl phosphite, typically triethyl phosphite, on an electrophilic 4-methoxy-substituted aromatic compound. While a direct reaction with 4-methoxy-halobenzene is possible, often requiring a catalyst, a common approach involves the use of a more reactive species like 4-methoxybenzyl halide. The initial SN2 attack by the phosphorus atom on the electrophilic carbon of the halide leads to the formation of a phosphonium salt intermediate. This intermediate then undergoes a subsequent dealkylation, typically through another SN2 reaction by the displaced halide anion on one of the ethyl groups of the phosphite, to yield the final diethyl 4-methoxyphenylphosphonate product.[3]

Reaction Scheme:

Caption: Michaelis-Arbuzov reaction pathway for the synthesis of diethyl 4-methoxyphenylphosphonate.

Experimental Protocol: Michaelis-Arbuzov Reaction

This protocol is a generalized procedure based on the principles of the Michaelis-Arbuzov reaction for the synthesis of analogous compounds.[4]

Materials:

-

4-Methoxybenzyl chloride (or bromide)

-

Triethyl phosphite

-

Anhydrous toluene (or other high-boiling inert solvent)

-

Nitrogen or Argon gas supply

-

Standard reflux apparatus

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with 4-methoxybenzyl chloride (1 equivalent).

-

Anhydrous toluene is added to dissolve the starting material.

-

Triethyl phosphite (1.1 to 1.5 equivalents) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux (typically 110-140 °C) under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically several hours), the mixture is cooled to room temperature.

-

The solvent and any volatile byproducts are removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure diethyl 4-methoxyphenylphosphonate as an oil.[5]

Characterization of Diethyl 4-Methoxyphenylphosphonate

The structure and purity of the synthesized diethyl 4-methoxyphenylphosphonate are confirmed using a combination of spectroscopic techniques.

Experimental Workflow for Characterization:

Caption: Workflow for the characterization of diethyl 4-methoxyphenylphosphonate.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of diethyl 4-methoxyphenylphosphonate. The key nuclei to observe are ¹H, ¹³C, and ³¹P.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A small amount of the purified product (5-10 mg) is dissolved in deuterated chloroform (CDCl₃).

-

Instrumentation: Spectra are recorded on a 300 MHz or 400 MHz NMR spectrometer.

-

Referencing: ¹H and ¹³C NMR spectra are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). ³¹P NMR spectra are referenced to an external standard of 85% H₃PO₄ (δ 0.0 ppm).[5]

Quantitative NMR Data for Diethyl 4-Methoxyphenylphosphonate [5]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | 1.26 | triplet | 7.1 | -OCH₂CH ₃ (6H) |

| 3.80 | singlet | - | -OCH ₃ (3H) | |

| 3.95 – 4.14 | multiplet | - | -OCH ₂CH₃ (4H) | |

| 6.89 – 6.96 | multiplet | - | Aromatic C-H (2H) | |

| 7.66 – 7.74 | multiplet | - | Aromatic C-H (2H) | |

| ¹³C NMR | 16.34 | doublet | 6.5 | -OCH₂C H₃ |

| 55.36 | singlet | - | -OC H₃ | |

| 61.82 | doublet | 5.4 | -OC H₂CH₃ | |

| 113.95 | doublet | 16.0 | Aromatic C -H | |

| 119.54 | doublet | 194.8 | Aromatic C -P | |

| 133.72 | doublet | 11.3 | Aromatic C -H | |

| 162.83 | doublet | 3.4 | Aromatic C -O | |

| ³¹P NMR | 19.6 | singlet | - | P =O |

2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of the neat oil is placed between two KBr or NaCl plates.

-

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3050-3000 | Aromatic C-H | Stretching |

| ~2980-2850 | Aliphatic C-H | Stretching |

| ~1600, ~1500 | Aromatic C=C | Stretching |

| ~1250 | P=O | Stretching |

| ~1160 | P-O-C (Alkyl) | Stretching |

| ~1030 | P-O-C (Alkyl) | Stretching |

| ~830 | p-disubstituted benzene | C-H out-of-plane bending |

2.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI) can be used.

-

Instrumentation: A high-resolution mass spectrometer (HRMS) is used to determine the exact mass.

Expected Fragmentation Pattern (EI-MS): The molecular ion peak (M⁺) should be observed. Common fragmentation pathways would involve the loss of ethoxy groups (-OEt), the entire diethyl phosphonate moiety, and cleavage of the benzyl-phosphorus bond. The exact mass of the molecular ion provides strong evidence for the elemental composition of the synthesized compound.

References

Physical and chemical properties of Diethyl 4-Methoxyphenylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Diethyl 4-Methoxyphenylphosphonate. It includes a summary of its key identifiers, physical and chemical characteristics, and spectroscopic data. Furthermore, this document details a representative experimental protocol for its synthesis via the Michaelis-Arbuzov reaction. While direct biological activity data for this specific compound is limited, this guide explores the known activities of structurally related compounds and the broader potential of aryl phosphonates as enzyme inhibitors, offering insights for drug discovery and development.

Introduction

Diethyl 4-Methoxyphenylphosphonate is an organophosphorus compound featuring a phosphonate group attached to a methoxy-substituted phenyl ring. This class of compounds, known as aryl phosphonates, are of significant interest in medicinal chemistry and materials science due to their structural similarity to phosphates, which allows them to act as mimics and potential inhibitors of enzymes involved in various signaling pathways. Their inherent stability compared to phosphate esters makes them attractive candidates for the development of therapeutic agents. This guide aims to consolidate the available technical information on Diethyl 4-Methoxyphenylphosphonate to support further research and application development.

Physical and Chemical Properties

The physical and chemical properties of Diethyl 4-Methoxyphenylphosphonate are summarized below.

Identifiers and General Properties

| Property | Value | Reference |

| CAS Number | 3762-33-2 | [1] |

| Molecular Formula | C₁₁H₁₇O₄P | [1] |

| Molecular Weight | 244.23 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Purity | >97.0% (GC) | [1] |

Physical Properties

| Property | Value | Reference |

| Flash Point | 162 °C | [2] |

| Refractive Index | 1.5050 to 1.5090 | [3] |

| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of Diethyl 4-Methoxyphenylphosphonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 1.26 (t, J = 7.1 Hz, 6H), 3.80 (s, 3H), 3.95 – 4.14 (m, 4H), 6.89 – 6.96 (m, 2H), 7.66 – 7.74 (m, 2H).

-

¹³C NMR (101 MHz, CDCl₃): δ 16.34 (d, J = 6.5 Hz), 55.36, 61.82 (d, J = 5.4 Hz), 113.95 (d, J = 16.0 Hz), 119.54 (d, J = 194.8 Hz), 133.72 (d, J = 11.3 Hz), 162.83 (d, J = 3.4 Hz).

-

³¹P NMR (162 MHz, CDCl₃): δ 19.6.

Synthesis

The synthesis of aryl phosphonates is commonly achieved through the Michaelis-Arbuzov reaction. Below is a representative protocol for the synthesis of Diethyl 4-Methoxyphenylphosphonate.

Michaelis-Arbuzov Reaction: An Experimental Protocol

This protocol is adapted from general procedures for the synthesis of aryl phosphonates.

Materials:

-

4-Methoxy-iodobenzene (or 4-Methoxy-bromobenzene)

-

Triethyl phosphite

-

Palladium(II) acetate (Pd(OAc)₂) (catalyst)

-

Triphenylphosphine (PPh₃) (ligand)

-

Anhydrous toluene (solvent)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Schlenk line or similar inert atmosphere setup

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 4-methoxy-iodobenzene (1 equivalent), palladium(II) acetate (e.g., 2 mol%), and triphenylphosphine (e.g., 4 mol%).

-

Add anhydrous toluene via syringe.

-

To this mixture, add triethyl phosphite (1.2 to 1.5 equivalents) via syringe.

-

Heat the reaction mixture to reflux (approximately 110°C) and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield Diethyl 4-Methoxyphenylphosphonate.

Logical Workflow for Michaelis-Arbuzov Synthesis:

Caption: Workflow for the synthesis of Diethyl 4-Methoxyphenylphosphonate.

Reactivity and Stability

Aryl phosphonates are generally stable compounds. The phosphorus-carbon bond is robust and resistant to hydrolysis under neutral conditions. The ester groups can be hydrolyzed under acidic or basic conditions. The aromatic ring can undergo typical electrophilic substitution reactions, with the methoxy and phosphonate groups directing the position of substitution. Information on the specific degradation pathways of Diethyl 4-Methoxyphenylphosphonate is not extensively documented. Storage in a cool, dark place is recommended to prevent potential degradation.

Biological Activity and Drug Development Potential

Direct studies on the biological activity of Diethyl 4-Methoxyphenylphosphonate are scarce in publicly available literature. However, the broader class of organophosphonates, and specifically aryl phosphonates, has garnered significant attention in drug discovery.

Enzyme Inhibition

Phosphonates are well-established mimics of phosphate and carboxylate groups and can act as inhibitors of enzymes that process these functionalities.[4] Derivatives of (4-methoxyphenyl)methyl)phosphonate have been synthesized and shown to act as inhibitors of acid phosphatases, which are implicated in conditions like osteoporosis.[3] This suggests that Diethyl 4-Methoxyphenylphosphonate could be a starting point for the design of inhibitors for various phosphatases or other enzymes with phosphate-binding sites.

Potential Signaling Pathway Modulation

Given that many signaling pathways are regulated by phosphorylation and dephosphorylation events, phosphonate-containing molecules have the potential to modulate these pathways. For instance, bisphosphonates are known to affect cell signaling pathways, although their mechanism is complex and can involve multiple targets.[5] While no direct evidence links Diethyl 4-Methoxyphenylphosphonate to specific signaling pathways, its structure warrants investigation into its potential effects on kinase or phosphatase-mediated signaling cascades.

Hypothetical Signaling Pathway Inhibition:

Caption: Potential mechanism of enzyme inhibition by a phosphonate analog.

Conclusion

Diethyl 4-Methoxyphenylphosphonate is a readily synthesizable organophosphorus compound with well-defined physical and chemical properties. While its biological activities have not been extensively explored, the known inhibitory potential of related phosphonate derivatives against key enzymes suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents. Further investigation into its biological effects, particularly its interaction with phosphatases and kinases, is warranted to unlock its full potential in drug discovery and development. This technical guide provides a foundational resource for researchers embarking on such investigations.

References

- 1. Diethyl 4-Methoxyphenylphosphonate | 3762-33-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Diethyl 4-methylbenzylphosphonate, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Diethyl 4-methylbenzylphosphonate, 98+% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Diethyl 4-Methoxyphenylphosphonate CAS number and molecular structure

CAS Number: 3762-33-2

Molecular Formula: C₁₁H₁₇O₄P

Molecular Weight: 244.22 g/mol

This technical guide provides a comprehensive overview of Diethyl 4-Methoxyphenylphosphonate, a valuable organophosphorus compound for researchers, scientists, and professionals in drug development. This document details its chemical structure, key quantitative data, synthesis methodologies, and its role in significant organic reactions.

Molecular Structure

The molecular structure of Diethyl 4-Methoxyphenylphosphonate consists of a 4-methoxyphenyl group directly bonded to a phosphorus atom, which is also double-bonded to an oxygen atom and single-bonded to two ethoxy groups.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for Diethyl 4-Methoxyphenylphosphonate is presented below. This information is crucial for its identification, characterization, and use in various experimental setups.

| Property | Value |

| CAS Number | 3762-33-2 |

| Molecular Formula | C₁₁H₁₇O₄P |

| Molecular Weight | 244.22 g/mol |

| Appearance | Colorless to almost colorless clear liquid |

| Purity | >97.0% (GC)[1] |

| ¹H NMR (400 MHz, CDCl₃) | δ = 7.72 (dd, J = 13.0, 9.0 Hz, 2H), 6.97 (dd, J = 9.0, 3.0 Hz, 2H), 4.04-4.13 (m, 4H), 3.83 (s, 3H), 1.30 (t, J = 7.3 Hz, 6H)[2] |

Synthesis Protocols

The synthesis of Diethyl 4-Methoxyphenylphosphonate can be achieved through several methods, most notably via a nickel-catalyzed cross-coupling reaction or the Michaelis-Arbuzov reaction. Below are detailed experimental protocols for these synthetic routes.

Nickel-Catalyzed C-P Coupling Reaction

This protocol describes a general method for the synthesis of arylphosphonates from aryl mesylates or tosylates and a phosphite source, which is applicable for the synthesis of Diethyl 4-Methoxyphenylphosphonate.[2]

Materials:

-

4-Methoxyphenyl mesylate or tosylate

-

Diethyl H-phosphonate (H(O)P(OEt)₂)

-

NiCl₂(dppf) (Nickel(II) chloride-diphenylphosphinoferrocene complex)

-

dppf (1,1'-Bis(diphenylphosphino)ferrocene)

-

Activated Zinc (Zn) dust

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

5% Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To an oven-dried 25 mL Schlenk tube, add NiCl₂(dppf) (50 µmol), dppf (0.10 mmol), and activated Zn dust (0.50 mmol).

-

Seal the tube with a rubber septum, and then degas by pumping and backfilling with nitrogen three times.

-

Add DMF (1 mL) via syringe. The reaction mixture is stirred at 80 °C for 30 minutes, during which the solution will turn from yellow to red.

-

In a separate flask, prepare a solution of the 4-methoxyphenyl mesylate or tosylate (0.50 mmol), Diethyl H-phosphonate (0.60 mmol), and DIPEA (95 µL, 1.0 mmol) in DMF (2 mL).

-

Add the solution from step 4 to the reaction mixture via syringe through the rubber septum.

-

Stir the reaction mixture at 100 °C under a nitrogen atmosphere for 36 hours.

-

Allow the reaction mixture to cool to room temperature and evaporate the DMF in vacuo.

-

Dissolve the residue in CH₂Cl₂ (10 mL) and wash with 5% HCl (3 x 5 mL) and water (3 x 3 mL).

-

Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purify the product by column chromatography to obtain pure Diethyl 4-Methoxyphenylphosphonate.

Caption: Nickel-Catalyzed Synthesis Workflow.

Michaelis-Arbuzov Reaction (General Protocol)

The Michaelis-Arbuzov reaction is a classic and widely used method for the formation of a carbon-phosphorus bond. This general protocol can be adapted for the synthesis of Diethyl 4-Methoxyphenylphosphonate from 4-methoxy-substituted aryl halides.

Materials:

-

4-Bromoanisole or 4-Iodoanisole

-

Triethyl phosphite (P(OEt)₃)

-

Anhydrous conditions

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine the 4-haloanisole (1 equivalent) and triethyl phosphite (1.2 equivalents).

-

Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the product by vacuum distillation to remove the ethyl halide byproduct and any unreacted starting materials, yielding Diethyl 4-Methoxyphenylphosphonate.

Applications in Organic Synthesis

Diethyl 4-Methoxyphenylphosphonate is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely utilized method for the stereoselective synthesis of alkenes.

The Horner-Wadsworth-Emmons Reaction

The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene, typically with high (E)-stereoselectivity.[3][4][5] The phosphonate carbanion is more nucleophilic and less basic than the corresponding Wittig reagent, offering advantages such as milder reaction conditions and easier removal of the phosphate byproduct.[4][5]

General Reaction Scheme:

-

Deprotonation: A base (e.g., NaH, KHMDS) is used to deprotonate the carbon alpha to the phosphonate group, forming a resonance-stabilized phosphonate carbanion.

-

Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone.

-

Oxaphosphetane Formation: The resulting intermediate cyclizes to form a four-membered oxaphosphetane intermediate.

-

Elimination: The oxaphosphetane collapses to yield the alkene product and a water-soluble dialkylphosphate salt.

Caption: Horner-Wadsworth-Emmons Reaction Pathway.

Relevance in Drug Development

While specific applications of Diethyl 4-Methoxyphenylphosphonate in drug development are not as extensively documented as its benzyl-containing counterpart, phosphonates, in general, are of significant interest in medicinal chemistry. They can act as stable mimics of phosphate groups in biological systems, leading to their investigation as enzyme inhibitors. The structural motif present in Diethyl 4-Methoxyphenylphosphonate could be incorporated into larger molecules to explore potential biological activities. The closely related Diethyl 4-methoxybenzylphosphonate is utilized in the synthesis of stilbenoid derivatives, which have been studied for their neuroprotective and antioxidant properties.[6] This suggests that Diethyl 4-Methoxyphenylphosphonate could also serve as a versatile building block in the synthesis of novel, biologically active compounds.

References

- 1. Diethyl 4-Methoxyphenylphosphonate | 3762-33-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. rsc.org [rsc.org]

- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. nbinno.com [nbinno.com]

Spectroscopic Profile of Diethyl 4-Methoxyphenylphosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl 4-Methoxyphenylphosphonate, a compound of interest in various chemical and pharmaceutical research fields. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The information is presented to facilitate its identification, characterization, and application in research and development.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy for Diethyl 4-Methoxyphenylphosphonate.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for Diethyl 4-Methoxyphenylphosphonate (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 1.26 | Triplet (t) | 7.1 | 6H | -CH₂CH₃ |

| 3.80 | Singlet (s) | - | 3H | -OCH₃ |

| 3.95 – 4.14 | Multiplet (m) | - | 4H | -CH₂ CH₃ |

| 6.89 – 6.96 | Multiplet (m) | - | 2H | Ar-H (ortho to -OCH₃) |

| 7.66 – 7.74 | Multiplet (m) | - | 2H | Ar-H (ortho to -P(O)) |

Data sourced from a study published by the Royal Society of Chemistry.[1]

Table 2: ¹³C NMR Spectroscopic Data for Diethyl 4-Methoxyphenylphosphonate (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| 16.34 | d, J = 6.5 | -CH₂CH₃ |

| 55.36 | -OCH₃ | |

| 61.82 | d, J = 5.4 | -CH₂ CH₃ |

| 113.95 | d, J = 16.0 | Ar-C (ortho to -OCH₃) |

| 119.54 | d, J = 194.8 | Ar-C (ipso to -P(O)) |

| 133.72 | d, J = 11.3 | Ar-C (ortho to -P(O)) |

| 162.83 | d, J = 3.4 | Ar-C (ipso to -OCH₃) |

Data sourced from a study published by the Royal Society of Chemistry.[1]

Table 3: ³¹P NMR Spectroscopic Data for Diethyl 4-Methoxyphenylphosphonate (162 MHz, CDCl₃)

| Chemical Shift (δ) ppm |

| 19.6 |

Data sourced from a study published by the Royal Society of Chemistry.[1]

Infrared (IR) Spectroscopy Data

Table 4: Predicted Infrared (IR) Absorption Bands for Diethyl 4-Methoxyphenylphosphonate

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3050-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Medium-Strong | Aliphatic C-H Stretch (-CH₃, -CH₂) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C Bending |

| ~1250 | Strong | P=O Stretch (Phosphoryl group) |

| ~1240 | Strong | Aryl-O-C Asymmetric Stretch |

| ~1160-1020 | Strong | P-O-C Stretch |

| ~1030 | Strong | Aryl-O-C Symmetric Stretch |

Mass Spectrometry (MS) Data

Specific experimental mass spectrometry data for Diethyl 4-Methoxyphenylphosphonate is not detailed in the available search results. However, the expected molecular ion peak and potential fragmentation patterns can be inferred from its structure.

Table 5: Predicted Mass Spectrometry (MS) Data for Diethyl 4-Methoxyphenylphosphonate

| m/z | Ion |

| 244 | [M]⁺ (Molecular Ion) |

| 215 | [M - C₂H₅]⁺ |

| 186 | [M - 2(C₂H₅)]⁺ or [M - C₂H₅O - C₂H₅]⁺ |

| 139 | [CH₃OC₆H₄P(O)OH]⁺ |

| 108 | [CH₃OC₆H₄]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize Diethyl 4-Methoxyphenylphosphonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of Diethyl 4-Methoxyphenylphosphonate is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H, ¹³C, and ³¹P NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Proton NMR spectra are acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are collected for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling. A spectral width of about 240 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds are typically used. Several thousand scans may be required to achieve an adequate signal-to-noise ratio.

-

³¹P NMR Acquisition: Phosphorus-31 NMR spectra are acquired with proton decoupling. A spectral width of around 100 ppm is common. The chemical shifts are referenced to an external 85% H₃PO₄ standard (δ = 0 ppm).[2]

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the neat liquid sample of Diethyl 4-Methoxyphenylphosphonate is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of Diethyl 4-Methoxyphenylphosphonate is prepared in a volatile organic solvent such as methanol or acetonitrile (approximately 1 mg/mL).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

-

Data Acquisition: For EI-MS, the sample is introduced into the ion source, where it is bombarded with high-energy electrons (typically 70 eV). For ESI-MS, the sample solution is infused into the ion source, and a high voltage is applied to generate a fine spray of charged droplets. The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and structural elucidation of Diethyl 4-Methoxyphenylphosphonate.

Caption: Workflow for Spectroscopic Analysis.

Caption: Logical Path to Structure Elucidation.

References

Diethyl 4-Methoxyphenylphosphonate: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of Diethyl 4-Methoxyphenylphosphonate, a compound of interest in various chemical and pharmaceutical research fields. This document outlines experimental protocols for assessing these properties and presents data in a structured format to facilitate informed decision-making in research and development.

Core Properties of Diethyl 4-Methoxyphenylphosphonate

Diethyl 4-Methoxyphenylphosphonate is an organophosphorus compound characterized by a phosphonate group attached to a methoxy-substituted phenyl ring. Its chemical structure influences its physical and chemical properties, including its solubility in various solvents and its stability under different environmental conditions.

Solubility Profile

Table 1: Representative Solubility of Diethyl 4-Methoxyphenylphosphonate at 25°C

| Solvent | Polarity Index | Expected Solubility |

| Water | 10.2 | Sparingly Soluble to Miscible |

| Ethanol | 5.2 | Soluble |

| Methanol | 6.6 | Soluble |

| Acetone | 5.1 | Soluble |

| Dichloromethane | 3.1 | Soluble |

| Diethyl Ether | 2.8 | Soluble |

| Toluene | 2.4 | Soluble |

| Hexane | 0.1 | Sparingly Soluble to Insoluble |

Note: This table presents expected solubility based on the general characteristics of diethyl phosphonate compounds. Experimental verification is required for precise quantitative values.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a liquid compound like Diethyl 4-Methoxyphenylphosphonate involves the equilibrium solubility method.[3][4]

Objective: To determine the concentration of Diethyl 4-Methoxyphenylphosphonate in a saturated solution of a given solvent at a specified temperature.

Materials:

-

Diethyl 4-Methoxyphenylphosphonate

-

Selected solvents (e.g., water, ethanol, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of Diethyl 4-Methoxyphenylphosphonate to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow any undissolved material to settle.

-

Centrifuge the vials to further separate the saturated solution from the excess solute.

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution).

-

Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of Diethyl 4-Methoxyphenylphosphonate.

-

The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity.

Stability Profile

The stability of a compound is crucial for determining its shelf-life, storage conditions, and degradation pathways. Phosphonate esters are known to be susceptible to hydrolysis under both acidic and basic conditions.[5][6] Thermal degradation is also a potential stability concern.[7]

Hydrolytic Stability

Hydrolysis is a primary degradation pathway for phosphonate esters, involving the cleavage of the P-O-C bond.[5] The rate of hydrolysis is significantly influenced by pH and temperature.[8]

Table 2: Expected Hydrolytic Stability of Diethyl 4-Methoxyphenylphosphonate

| Condition | Expected Degradation Pathway | Relative Rate |

| Acidic (e.g., pH 1-3) | Acid-catalyzed hydrolysis | Moderate to Fast |

| Neutral (e.g., pH 6-8) | Slow hydrolysis | Slow |

| Basic (e.g., pH 10-13) | Base-catalyzed hydrolysis | Fast |

Thermal Stability

Organophosphorus compounds can undergo thermal decomposition at elevated temperatures. The decomposition products can vary depending on the structure of the compound and the conditions.[7] For many phosphonates, initial degradation involves the elimination of a phosphorus acid.[7]

Experimental Protocol for Stability Testing (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[9]

Objective: To evaluate the stability of Diethyl 4-Methoxyphenylphosphonate under various stress conditions.

Materials:

-

Diethyl 4-Methoxyphenylphosphonate

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC or GC system

-

pH meter

Procedure:

-

Acidic Hydrolysis: Dissolve a known amount of Diethyl 4-Methoxyphenylphosphonate in a solution of 0.1 N HCl. Heat the solution (e.g., at 60°C) for a specified period (e.g., 24 hours).[9]

-

Basic Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 N NaOH. Heat the solution (e.g., at 60°C) for a specified period (e.g., 24 hours).[9]

-

Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep it at room temperature for a specified period (e.g., 24 hours).[9]

-

Thermal Degradation: Place a sample of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 48 hours).[9]

-

Photostability: Expose a sample of the compound to light according to ICH Q1B guidelines.[10]

-

At predetermined time points, withdraw samples from each stress condition, neutralize if necessary, and dilute appropriately.

-

Analyze the samples using a stability-indicating HPLC or GC method to quantify the amount of remaining Diethyl 4-Methoxyphenylphosphonate and detect any degradation products.

Visualized Workflows and Pathways

Logical Workflow for Solubility and Stability Assessment

The following diagram illustrates the logical workflow for a comprehensive assessment of the solubility and stability of Diethyl 4-Methoxyphenylphosphonate.

Caption: Workflow for solubility and stability testing.

Postulated Hydrolysis Pathway

The diagram below illustrates the postulated hydrolysis pathway of Diethyl 4-Methoxyphenylphosphonate under acidic or basic conditions, leading to the formation of the monoester and ultimately the phosphonic acid.

Caption: Postulated hydrolysis of Diethyl 4-Methoxyphenylphosphonate.

References

- 1. chembk.com [chembk.com]

- 2. Diethyl hydrogen phosphite | C4H10O3P+ | CID 6327654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphonate - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. database.ich.org [database.ich.org]

Unlocking a World of Discovery: A Technical Guide to the Research Applications of Diethyl 4-Methoxyphenylphosphonate

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Versatile Applications of Diethyl 4-Methoxyphenylphosphonate.

This in-depth guide explores the multifaceted potential of Diethyl 4-Methoxyphenylphosphonate, a versatile organophosphorus compound, in various research and development domains. From its pivotal role in organic synthesis to the promising biological activities of its derivatives, this document provides a thorough overview for professionals in the chemical and biomedical sciences.

Core Applications in Organic Synthesis: The Horner-Wadsworth-Emmons Reaction

Diethyl 4-Methoxyphenylphosphonate is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely utilized method for the stereoselective synthesis of alkenes. This reaction offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct. The HWE reaction is instrumental in the synthesis of various complex molecules, particularly stilbenoids like resveratrol and its analogues, which are known for their potential therapeutic properties.

A general workflow for the Horner-Wadsworth-Emmons reaction is depicted below:

Experimental Protocol: Representative Horner-Wadsworth-Emmons Reaction

The following is a generalized protocol for the synthesis of a stilbene derivative using Diethyl 4-Methoxyphenylphosphonate. Note that specific conditions may need to be optimized for different substrates.

-

Preparation of the Phosphonate Carbanion:

-

To a stirred suspension of sodium hydride (NaH, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of Diethyl 4-Methoxyphenylphosphonate (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.

-

-

Reaction with Carbonyl Compound:

-

The reaction mixture is cooled to 0 °C, and a solution of the desired aldehyde or ketone (1.0 equivalent) in anhydrous THF is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for several hours (monitoring by thin-layer chromatography is recommended to determine completion).

-

-

Workup and Purification:

-

The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The aqueous layer is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired alkene.

-

Biological and Therapeutic Potential of Derivatives

Derivatives of Diethyl 4-Methoxyphenylphosphonate have demonstrated a range of promising biological activities, positioning them as valuable scaffolds in drug discovery and development.

Enzyme Inhibition

Certain derivatives have been identified as potent inhibitors of enzymes such as acid phosphatases, which are implicated in bone metabolism disorders like osteoporosis.

| Compound Class | Target Enzyme | IC50 / Ki Value | Reference |

| Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate derivatives | Red Kidney Bean Purple Acid Phosphatase (rkbPAP) | Ki = 1.1 µM (for hexadecyl derivative) | [1] |

Anticancer and Anti-platelet Activity

Analogues of resveratrol, synthesized using phosphonate reagents, have shown significant potential in cancer research and in the modulation of platelet aggregation. Methoxy derivatives, in particular, have exhibited enhanced anti-platelet activity compared to resveratrol.

| Compound | Cell Line / Target | Activity (IC50) | Reference |

| 4'-Methoxy Resveratrol Derivative | TRAP-induced platelet aggregation | ~2.5 orders of magnitude higher than resveratrol | [2] |

| 3-Methoxy Resveratrol | PC-3 (Prostate Cancer) | High potency | [2] |

| 3,4'-Dimethoxy Resveratrol | HCT116 (Colon Cancer) | High efficacy | [2] |

| Trimethoxyresveratrol | HCT116 (Colon Cancer) | High efficacy | [2] |

| Resveratrol Analogues (with CHO group) | KB (Nasopharyngeal Epidermoid Tumor) | Significant cytotoxic activities | [3] |

Antioxidant and Neuroprotective Properties

Stilbenoid derivatives synthesized from phosphonates are recognized for their potential antioxidant and neuroprotective effects. These compounds can scavenge free radicals and modulate signaling pathways involved in cellular defense against oxidative stress.

| Compound Class | Assay | Activity | Reference |

| Diethyl(alkyl/aryl/heteroarylamino)(4-(pyridin-2-yl)phenyl)methylphosphonates | DPPH radical scavenging | ~10% higher than ascorbic acid (for compounds 4m, 4n, 4q) | [4] |

| Phenoxyindole derivatives | Anti-Aβ aggregation | IC50 = 3.18 ± 0.87 µM (for compound 5) | [5] |

| Phenoxyindole derivatives | Antioxidant (DPPH) | IC50 = 28.18 ± 1.40 µM (for compound 5) | [5] |

Modulation of Cellular Signaling Pathways

Derivatives of Diethyl 4-Methoxyphenylphosphonate, particularly the stilbenoids, have been shown to influence key cellular signaling pathways implicated in various diseases, including cancer, inflammation, and neurodegenerative disorders.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is common in many cancers. Resveratrol and its analogues have been shown to inhibit this pathway, contributing to their anticancer effects.[6][7]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a key role in inflammation and immune responses. Chronic activation of this pathway is linked to various inflammatory diseases and cancers. Resveratrol has been demonstrated to suppress NF-κB signaling.[8][9]

Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins. Activation of the Nrf2 pathway helps protect cells from oxidative stress. Substituted trans-stilbenes have been identified as activators of Nrf2 signaling.[10][11]

Experimental Protocols for Biological Evaluation

A general workflow for the biological evaluation of compounds derived from Diethyl 4-Methoxyphenylphosphonate is outlined below.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of a compound on cell proliferation and cytotoxicity.[5][12]

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antioxidant Capacity Assays (DPPH, ABTS, FRAP)

These assays are commonly used to evaluate the free radical scavenging and reducing power of compounds.[13][14][15]

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in absorbance at approximately 517 nm.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay is based on the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at around 734 nm.

-

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by the change in absorbance at 593 nm.

Conclusion

Diethyl 4-Methoxyphenylphosphonate is a valuable and versatile building block in modern chemical and biomedical research. Its utility in the Horner-Wadsworth-Emmons reaction facilitates the synthesis of a wide array of biologically active molecules, including stilbenoid derivatives with significant therapeutic potential. The ability of these derivatives to modulate key cellular signaling pathways underscores their importance as lead compounds in the development of novel treatments for cancer, inflammatory disorders, and neurodegenerative diseases. This guide provides a foundational understanding of the applications of Diethyl 4-Methoxyphenylphosphonate and serves as a practical resource for researchers aiming to harness its potential in their scientific endeavors.

References

- 1. Neuroprotective Properties of Resveratrol and Its Derivatives-Influence on Potential Mechanisms Leading to the Development of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. archivesofmedicalscience.com [archivesofmedicalscience.com]

- 3. scienceopen.com [scienceopen.com]

- 4. benchchem.com [benchchem.com]

- 5. turkjps.org [turkjps.org]

- 6. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Resveratrol inhibits NF-kB signaling through suppression of p65 and IkappaB kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of anti-oxidant Nrf2 signaling by substituted trans stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. E-Stilbenes: General Chemical and Biological Aspects, Potential Pharmacological Activity Based on the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diethyl 4-Methoxyphenylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethyl 4-Methoxyphenylphosphonate, a versatile reagent in organic synthesis, particularly in the development of pharmacologically active compounds. This document details its chemical properties, synthesis, and key applications, with a focus on experimental protocols and data presentation for easy reference by researchers in the field.

Chemical Properties and Spectroscopic Data

Diethyl 4-Methoxyphenylphosphonate, also known as Diethyl (4-methoxybenzyl)phosphonate, is an organophosphorus compound with the chemical formula C₁₂H₁₉O₄P. It serves as a crucial intermediate in the synthesis of various organic molecules.

Table 1: Physicochemical Properties of Diethyl 4-Methoxyphenylphosphonate and Related Compounds

| Property | Diethyl 4-Methoxyphenylphosphonate | Diethyl 4-methylbenzylphosphonate | Diethyl benzylphosphonate |

| CAS Number | 1145-93-3 | 3762-25-2[1] | 1080-32-6[2][3] |

| Molecular Formula | C₁₂H₁₉O₄P | C₁₂H₁₉O₃P[1] | C₁₁H₁₇O₃P[2][3] |

| Molecular Weight | 258.25 g/mol | 242.25 g/mol [1] | 228.22 g/mol [2] |

| Appearance | Oil[4] | Colorless liquid[5] | Colorless liquid |

| Density | Not available | 1.07 g/mL at 25 °C[5] | Not available |

| Boiling Point | Not available | 110 °C at 0.2 mmHg[5] | Not available |

| Refractive Index | Not available | n20/D 1.497[5] | Not available |

Table 2: Spectroscopic Data for Diethyl 4-Methoxyphenylphosphonate

| Type | Data | Reference |

| ¹H NMR (250 MHz, CDCl₃) | δ 1.42-1.46 (m, 6H), 2.09 (d, J = 4.6 Hz, 2H), 3.74 (s, 3H), 4.18-4.37 (m, 4H), 6.76-6.83 (m, 2H), 7.18-7.23 (m, 2H) | [4] |

| ¹³C NMR (62 MHz, CDCl₃) | δ 159.55 (d, J = 3.3 Hz), 131.09 (d, J = 6.4 Hz), 124.44 (d, J = 8.2 Hz), 114.99 (d, J = 2.5 Hz), 62.20 (d, J = 4.3 Hz), 57.06, 34.02 (d, J = 43.6 Hz), 16.57 (d, J = 4.5 Hz) | [4] |

| ³¹P NMR (162 MHz, CDCl₃) | δ 26.32 | [4] |

Synthesis of Diethyl 4-Methoxyphenylphosphonate

The primary route for synthesizing Diethyl 4-Methoxyphenylphosphonate is the Michaelis-Arbuzov reaction.[5] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide.

This protocol describes a general procedure for the synthesis of diethyl benzylphosphonates, which can be adapted for Diethyl 4-Methoxyphenylphosphonate.[5]

Materials:

-

4-Methoxybenzyl halide (e.g., 4-methoxybenzyl bromide) (1.0 equivalent)

-

Triethyl phosphite (1.5 - 2.0 equivalents)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxybenzyl halide.

-

Add an excess of triethyl phosphite. The reaction can often be performed neat (without a solvent).

-

Heat the reaction mixture to reflux (typically 120-160°C) and maintain for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess triethyl phosphite by distillation under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield Diethyl 4-Methoxyphenylphosphonate.

Applications in Organic Synthesis: The Horner-Wadsworth-Emmons Reaction

Diethyl 4-Methoxyphenylphosphonate is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes.[5][6] This reaction is particularly valuable for producing (E)-alkenes with high selectivity.[6][7] The phosphonate carbanion, generated by deprotonation of the phosphonate, is more nucleophilic and less basic than the corresponding Wittig ylides. A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying the purification process.[6]

This protocol provides a general framework for the HWE reaction using Diethyl 4-Methoxyphenylphosphonate to synthesize stilbenoid derivatives.[8]

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Diethyl 4-Methoxyphenylphosphonate (1.1 equivalents)

-

Aldehyde (e.g., a substituted benzaldehyde) (1.0 equivalent)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Preparation of the Carbanion:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend NaH in anhydrous THF.

-

Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Add fresh anhydrous THF to the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of Diethyl 4-Methoxyphenylphosphonate in anhydrous THF to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.

-

-

Reaction with Aldehyde:

-

Cool the resulting solution of the phosphonate carbanion back to 0 °C.

-

Add a solution of the aldehyde in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC). Reaction times can vary from a few hours to overnight.

-

-

Workup and Purification:

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the desired stilbenoid derivative.

-

Application in Drug Development: Synthesis of Bioactive Stilbenoids

Diethyl 4-Methoxyphenylphosphonate is instrumental in the synthesis of stilbenoid derivatives, a class of compounds known for their potential neuroprotective and antioxidant properties.[9] The antioxidant activity of these synthesized compounds can be evaluated using various in vitro assays.

This is a common method to evaluate the antioxidant potential of synthesized stilbenoid compounds.

Materials:

-

Synthesized stilbenoid compound (test sample)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

Methanol

-

Standard antioxidant (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in methanol.

-

Prepare a series of dilutions of the test compound from the stock solution.

-

In a 96-well microplate, add a specific volume of each dilution of the test compound.

-

Add a methanolic solution of DPPH to each well.

-

The final volume in each well should be constant.

-

A control well should contain methanol and the DPPH solution.

-

Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] * 100

-

Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound. A lower IC₅₀ value indicates higher antioxidant activity.

References

- 1. diethyl (4-methylbenzyl)phosphonate [webbook.nist.gov]

- 2. Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phosphonic acid, (phenylmethyl)-, diethyl ester [webbook.nist.gov]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

In-depth Technical Guide: Mechanism of Action of Diethyl 4-Methoxyphenylphosphonate Derivatives in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document focuses on the biological activity of derivatives of Diethyl 4-Methoxyphenylphosphonate, specifically diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonates and their corresponding phosphonic acids. No direct biological activity data for Diethyl 4-Methoxyphenylphosphonate itself was identified in the reviewed literature. The information presented herein is based on the available research on these derivatives.

Executive Summary

Phosphonate derivatives are recognized for their role as phosphate mimics, leading to their investigation as inhibitors of enzymes that process phosphate-containing substrates.[1][2] This guide details the mechanism of action of a series of Diethyl 4-Methoxyphenylphosphonate derivatives, which have been identified as inhibitors of Purple Acid Phosphatases (PAPs). PAPs are binuclear metallo-hydrolases implicated in bone resorption, making them a therapeutic target for osteoporosis.[3][4][5] The presented data, experimental protocols, and proposed mechanisms are derived from a key study investigating the inhibitory effects of these compounds on red kidney bean PAP (rkbPAP), a model for human PAP.

Core Biological Activity: Inhibition of Purple Acid Phosphatase (PAP)

The primary biological activity identified for derivatives of Diethyl 4-Methoxyphenylphosphonate is the inhibition of Purple Acid Phosphatase (PAP).[3][4][5] PAPs are enzymes that catalyze the hydrolysis of phosphate esters and are characterized by a binuclear metal center, typically Fe(III)-Fe(II) in mammals.[6] Elevated PAP activity is associated with bone metabolic disorders like osteoporosis.[3][4][5]

The studied derivatives, specifically diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonates, have demonstrated potent, dose-dependent inhibition of rkbPAP. The potency of these inhibitors was found to be influenced by the length of the alkyl chain in the sulfonamide moiety.[3][4]

Quantitative Inhibition Data

The inhibitory activities of the synthesized Diethyl 4-Methoxyphenylphosphonate derivatives against red kidney bean Purple Acid Phosphatase (rkbPAP) are summarized below. The data highlights the structure-activity relationship, particularly the effect of the alkyl chain length on inhibitory potency.

| Compound ID | Alkyl Chain | IC50 (µM) | Ki (µM) | Inhibition Type |

| 3d | Hexadecyl | 92 | 13 ± 1 | Mixed |

| 4c | Dodecyl | 421 | 95 ± 9 | Noncompetitive |

| 4d | Hexadecyl | 13 | 1.1 ± 0.2 | Mixed |

Data extracted from a study on diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives.[3]

Mechanism of Action

The investigated Diethyl 4-Methoxyphenylphosphonate derivatives exhibit different modes of inhibition against rkbPAP. The dodecyl derivatives were identified as noncompetitive inhibitors, while the more potent hexadecyl derivatives displayed a mixed-mode of inhibition.[3][4]

A noncompetitive inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency but not its substrate binding affinity. In contrast, a mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both catalytic activity and substrate binding.

Molecular modeling studies suggest that the inhibitory activity of these compounds is determined by their interaction with the active site of the PAP enzyme.[3]

Proposed Signaling Pathway of PAP Inhibition

The following diagram illustrates the proposed mechanism of PAP inhibition by the Diethyl 4-Methoxyphenylphosphonate derivatives, leading to a potential therapeutic effect on bone metabolism.

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the inhibitory activity of the Diethyl 4-Methoxyphenylphosphonate derivatives.

Synthesis of Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate Derivatives

The synthesis of the target compounds involves a multi-step process, which is outlined in the workflow diagram below. The general procedure starts from 4-methoxybenzaldehyde.[3]

General Procedure:

-

Synthesis of Diethyl (amino(4-methoxyphenyl)methyl)phosphonate: 4-methoxybenzaldehyde is reacted with ammonium acetate and diethyl phosphite in ethanol over activated molecular sieves. The resulting free amine is treated with hydrogen chloride gas to yield the hydrochloride salt.[3]

-

Synthesis of Diethyl (alkylsulfonamido(4-methoxyphenyl)methyl)phosphonates: The hydrochloride salt from the previous step is reacted with the appropriate alkyl sulfonyl chloride and diisopropylethylamine (DIPEA) in chloroform to yield the final sulfonamide derivatives.[3]

Purple Acid Phosphatase (PAP) Inhibition Assay

The inhibitory effect of the synthesized compounds on rkbPAP activity was determined using a continuous spectrophotometric assay.

Materials:

-

Red kidney bean Purple Acid Phosphatase (rkbPAP)

-

p-nitrophenyl phosphate (pNPP) as the substrate

-

Assay buffer (e.g., 0.1 M acetate buffer, pH 4.9)

-

Synthesized inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader

Protocol:

-

Prepare a series of dilutions of the inhibitor compounds.

-

In a 96-well plate, add the assay buffer, a fixed concentration of rkbPAP enzyme, and varying concentrations of the inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period.

-

Initiate the enzymatic reaction by adding the substrate pNPP to each well.

-

Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

To determine the inhibition constant (Ki) and the mode of inhibition, the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then fitted to the appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).

Future Directions

The promising inhibitory activity of these Diethyl 4-Methoxyphenylphosphonate derivatives against PAP suggests their potential as lead compounds for the development of novel anti-osteoporotic drugs. Further research is warranted in the following areas:

-

In vivo efficacy studies: To evaluate the therapeutic potential of these compounds in animal models of osteoporosis.

-

Selectivity profiling: To assess the inhibitory activity against other phosphatases to determine their selectivity.

-

Pharmacokinetic and toxicological studies: To evaluate the drug-like properties and safety profile of the most potent inhibitors.

-

Structural studies: Co-crystallization of the inhibitors with human PAP to elucidate the precise binding interactions and guide further structure-based drug design.

Conclusion

While Diethyl 4-Methoxyphenylphosphonate itself has not been shown to possess direct biological activity based on the available literature, its derivatives, particularly the diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonates, are potent inhibitors of Purple Acid Phosphatase. The mechanism of action involves mixed or noncompetitive inhibition, depending on the specific derivative. These findings highlight the potential of the 4-methoxyphenylphosphonate scaffold as a starting point for the design of novel therapeutic agents targeting PAP for the treatment of bone metabolic disorders. Further optimization and preclinical evaluation of these compounds are necessary to validate their therapeutic utility.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Identification of purple acid phosphatase inhibitors by fragment-based screening: promising new leads for osteoporosis therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Inhibition studies of purple acid phosphatases: implications for the catalytic mechanism | Semantic Scholar [semanticscholar.org]

- 4. Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives act as acid phosphatase inhibitors: synthesis accompanied by experimental and molecular modeling assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Purple acid phosphatase inhibitors as leads for osteoporosis chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Diethyl 4-Methoxyphenylphosphonate: A Technical Guide to its Discovery, Synthesis, and Utility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core aspects of Diethyl 4-Methoxyphenylphosphonate, a significant organophosphorus compound. It covers its historical background, synthesis, characterization, and key applications, providing a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Discovery and Historical Background

The discovery of Diethyl 4-Methoxyphenylphosphonate is intrinsically linked to the development of organophosphorus chemistry, a field that gained significant momentum in the late 19th and early 20th centuries. The foundational reaction for the synthesis of phosphonates, the Michaelis-Arbuzov reaction, was first reported by German chemist August Michaelis in 1898 and later extensively explored by the Russian chemist Aleksandr Arbuzov.[1][2] This reaction, which involves the reaction of a trialkyl phosphite with an alkyl or aryl halide, provided a versatile method for forming the crucial carbon-phosphorus bond, paving the way for the synthesis of a vast array of phosphonate compounds, including Diethyl 4-Methoxyphenylphosphonate.

Physicochemical and Spectroscopic Data

A comprehensive summary of the physical and spectroscopic data for Diethyl 4-Methoxyphenylphosphonate is presented below. This data is essential for its identification, characterization, and use in synthetic applications.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₇O₄P | [5] |

| Molecular Weight | 244.23 g/mol | [5] |

| CAS Number | 3762-33-2 | [5] |

| Appearance | Colorless to almost colorless clear liquid | [5] |

| Purity | >97.0% (GC) | [5] |

| Boiling Point | Not explicitly reported for this isomer; related benzyl isomer: 155 °C/0.5 mmHg | |

| Density | Not explicitly reported for this isomer; related benzyl isomer: 1.132 g/mL at 25 °C | |

| Refractive Index | Not explicitly reported for this isomer; related benzyl isomer: n20/D 1.504 |

Table 1: Physicochemical Properties of Diethyl 4-Methoxyphenylphosphonate

| Spectrum Type | Key Peaks/Shifts (δ in ppm, J in Hz) |

| ¹H NMR (CDCl₃) | δ 7.70 (dd, J = 13.3, 8.6 Hz, 2H, Ar-H ortho to P), 6.93 (d, J = 8.8 Hz, 2H, Ar-H meta to P), 4.19 - 4.05 (m, 4H, OCH₂CH₃), 3.85 (s, 3H, OCH₃), 1.34 (t, J = 7.1 Hz, 6H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ 162.8 (d, J = 3.4 Hz), 133.7 (d, J = 11.3 Hz), 119.5 (d, J = 194.8 Hz), 113.9 (d, J = 16.0 Hz), 61.8 (d, J = 5.4 Hz), 55.4, 16.3 (d, J = 6.5 Hz) |

| ³¹P NMR (CDCl₃) | δ 19.6 |

| IR (KBr, cm⁻¹) | Key absorptions expected around: 3050-3000 (Ar C-H stretch), 2980-2850 (Alkyl C-H stretch), 1600, 1500 (Ar C=C stretch), 1250 (P=O stretch), 1050-1020 (P-O-C stretch), 1180 (C-O-C stretch). (Note: A specific spectrum for this compound was not found in the search results; these are expected values.) |

| Mass Spec. (EI) | Key fragments expected: m/z 244 (M⁺), 215 (M⁺ - C₂H₅), 187 (M⁺ - C₂H₅O), 139 (M⁺ - P(O)(OEt)₂). (Note: A specific spectrum for this compound was not found in the search results; these are predicted fragments.) |

Table 2: Spectroscopic Data for Diethyl 4-Methoxyphenylphosphonate

Experimental Protocols

The synthesis of Diethyl 4-Methoxyphenylphosphonate and its subsequent use in olefination reactions are cornerstone experimental procedures in organic synthesis.

Synthesis of Diethyl 4-Methoxyphenylphosphonate via the Michaelis-Arbuzov Reaction

This protocol describes a general procedure for the synthesis of aryl phosphonates based on the well-established Michaelis-Arbuzov reaction.

Materials:

-

4-Bromoanisole (or 4-Iodoanisole)

-

Triethyl phosphite

-

Anhydrous Toluene (or other high-boiling solvent)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk line or equivalent)

-

Heating mantle and temperature controller

-

Distillation apparatus

Procedure:

-

Set up a round-bottom flask equipped with a reflux condenser and a nitrogen/argon inlet.

-

Charge the flask with 4-bromoanisole (1.0 eq) and triethyl phosphite (1.1 - 1.5 eq).

-

Flush the system with inert gas.

-

Heat the reaction mixture to reflux (typically 120-160 °C) under an inert atmosphere.[1] The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

The crude product is purified by vacuum distillation to remove unreacted starting materials and byproducts, yielding Diethyl 4-Methoxyphenylphosphonate as a colorless oil.

Application in the Horner-Wadsworth-Emmons Reaction

Diethyl 4-Methoxyphenylphosphonate is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of alkenes, particularly stilbene derivatives. This protocol outlines a general procedure for this olefination.

Materials:

-

Diethyl 4-Methoxyphenylphosphonate

-

An appropriate aldehyde or ketone (e.g., benzaldehyde)

-

A strong base (e.g., sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (t-BuOK))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

-

Standard glassware for anhydrous reactions

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of Diethyl 4-Methoxyphenylphosphonate (1.0 eq) in anhydrous THF to the suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.

-

Cool the resulting solution back to 0 °C.

-

Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired alkene.

Reaction Mechanisms and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms involving Diethyl 4-Methoxyphenylphosphonate.

Caption: Mechanism of the Michaelis-Arbuzov Reaction.

Caption: Horner-Wadsworth-Emmons Reaction Pathway.

This technical guide provides a foundational understanding of Diethyl 4-Methoxyphenylphosphonate, from its historical roots in the pioneering work of Michaelis and Arbuzov to its practical application in modern organic synthesis. The provided data and protocols serve as a valuable resource for researchers engaged in the synthesis and utilization of this versatile phosphonate reagent.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]

- 3. Synthesis of arylphosphonates through direct coupling of aryl boronate esters with dialkyl phosphites - American Chemical Society [acs.digitellinc.com]

- 4. Photocatalyst-free visible-light-promoted C(sp2)–P coupling: efficient synthesis of aryl phosphonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. redalyc.org [redalyc.org]

An In-depth Technical Guide to the Safety, Handling, and Storage of Diethyl 4-Methoxyphenylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for Diethyl 4-Methoxyphenylphosphonate (CAS No. 3762-33-2), a versatile reagent in organic synthesis. The following sections detail its chemical properties, potential hazards, safe handling protocols, and emergency procedures to ensure its responsible use in a laboratory setting.

Chemical and Physical Properties

Diethyl 4-Methoxyphenylphosphonate is a colorless to almost colorless clear liquid. Key quantitative data are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₇O₄P | |

| Molecular Weight | 244.23 g/mol | |

| Purity | >97.0% (GC) | |

| Physical State (20°C) | Liquid | |

| Appearance | Colorless to Almost colorless clear liquid | |

| Flash Point | 162 °C | |

| CAS Number | 3762-33-2 |

Hazard Identification and Safety Precautions

According to the Safety Data Sheet (SDS) from Tokyo Chemical Industry (TCI), Diethyl 4-Methoxyphenylphosphonate is not classified as a hazardous substance or mixture under GHS. However, as with any chemical reagent, it should be handled with care, and appropriate safety precautions should be taken.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to minimize exposure and ensure safety.

| PPE | Specification | Purpose |

| Eye Protection | Safety glasses with side shields or chemical goggles. | Protects eyes from splashes. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Provides a barrier against skin contact. |

| Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |

| Respiratory Protection | Not required under normal use with adequate ventilation. Use a NIOSH-approved respirator with organic vapor cartridges for spills or in poorly ventilated areas. | Protects against inhalation of vapors or mists. |

General Handling Advice

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wash hands and face thoroughly after handling.[1]

-

Keep the container tightly closed when not in use.[1]

The logical workflow for handling this chemical, from preparation to disposal, is outlined in the diagram below.

Storage and Stability

Proper storage is crucial for maintaining the integrity and safety of Diethyl 4-Methoxyphenylphosphonate.